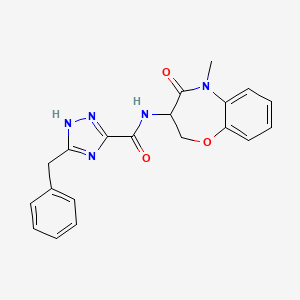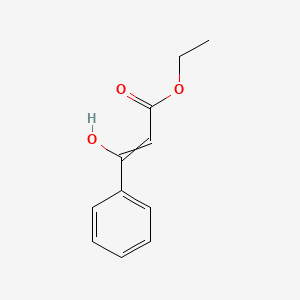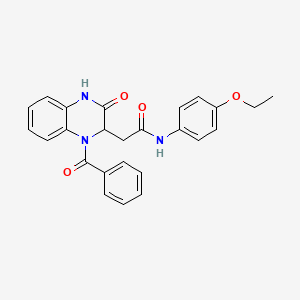![molecular formula C24H19Cl2NO4S B12464716 2-(4-Chlorophenyl)-2-oxoethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate](/img/structure/B12464716.png)
2-(4-Chlorophenyl)-2-oxoethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-({4-[(4-chlorophényl)sulfanyl]phényl}carbamoyl)propanoate de 2-(4-chlorophényl)-2-oxoéthyle est un composé organique complexe caractérisé par la présence de groupes chlorophényle et sulfanyl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-({4-[(4-chlorophényl)sulfanyl]phényl}carbamoyl)propanoate de 2-(4-chlorophényl)-2-oxoéthyle implique généralement plusieurs étapes. Une méthode courante commence par l'estérification de l'acide 4-chlorobenzoïque avec du méthanol, suivie d'une hydrazination, d'une formation de sel et d'une cyclisation pour former des composés intermédiaires . Ces intermédiaires sont ensuite soumis à d'autres réactions dans des conditions spécifiques pour produire le produit final.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliquent souvent une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L'utilisation de catalyseurs et d'environnements réactionnels contrôlés est cruciale pour obtenir le produit souhaité efficacement.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-({4-[(4-chlorophényl)sulfanyl]phényl}carbamoyl)propanoate de 2-(4-chlorophényl)-2-oxoéthyle subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène.
Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures contrôlées et des niveaux de pH pour garantir le résultat souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de recherche scientifique
Le 3-({4-[(4-chlorophényl)sulfanyl]phényl}carbamoyl)propanoate de 2-(4-chlorophényl)-2-oxoéthyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Médecine : Investigué pour ses effets thérapeutiques potentiels, en particulier dans le traitement de certaines maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 3-({4-[(4-chlorophényl)sulfanyl]phényl}carbamoyl)propanoate de 2-(4-chlorophényl)-2-oxoéthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui conduit aux effets biologiques observés. Des études détaillées sur ses cibles moléculaires et ses voies sont en cours pour comprendre complètement son mécanisme d'action .
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-2-oxoethyl 3-({4-[(4-chlorophenyl)sulfanyl]phenyl}carbamoyl)propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 3-({4-[(4-chlorophenyl)sulfanyl]phenyl}carbamoyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Composés similaires
5-(4-chlorophényl)-1,3,4-thiadiazole-2-sulfonamide : Un autre composé contenant des groupes chlorophényle et sulfanyl, connu pour son activité antivirale.
3-(4-chlorophényl)-3-hydroxy-2,2-diméthyl-propanoate de méthyle : Connu pour son inhibition sélective de la prolifération des cellules cancéreuses.
Unicité
Le 3-({4-[(4-chlorophényl)sulfanyl]phényl}carbamoyl)propanoate de 2-(4-chlorophényl)-2-oxoéthyle est unique en raison de ses caractéristiques structurales spécifiques et de la combinaison de groupes fonctionnels, qui contribuent à ses propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C24H19Cl2NO4S |
|---|---|
Poids moléculaire |
488.4 g/mol |
Nom IUPAC |
[2-(4-chlorophenyl)-2-oxoethyl] 4-[4-(4-chlorophenyl)sulfanylanilino]-4-oxobutanoate |
InChI |
InChI=1S/C24H19Cl2NO4S/c25-17-3-1-16(2-4-17)22(28)15-31-24(30)14-13-23(29)27-19-7-11-21(12-8-19)32-20-9-5-18(26)6-10-20/h1-12H,13-15H2,(H,27,29) |
Clé InChI |
PVCDTQPMPMKNGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,9-Dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol](/img/structure/B12464649.png)
![5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12464661.png)
![4-{[(5-{[4-(Naphthalen-2-yloxy)phenyl]amino}-5-oxopentanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12464668.png)

![2-(3,4-dimethylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12464674.png)
![2-(4-fluorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12464675.png)
![3-butoxy-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12464679.png)
![3,3,3-trifluoro-N'-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)propanehydrazide](/img/structure/B12464682.png)


![2-(2,5-dimethylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12464708.png)
![N,N'-(methanediyldicyclohexane-4,1-diyl)bisbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12464740.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide](/img/structure/B12464742.png)
